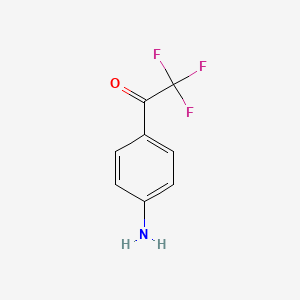

1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGLSQSKVJUUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178102 | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23516-79-2 | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoroacetylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023516792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROACETYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT8SA3W67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone from 4-Nitroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-nitroacetophenone. The synthesis involves a two-step process: the trifluoroacetylation of the acetyl group of 4-nitroacetophenone to form the intermediate 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, followed by the chemoselective reduction of the nitro group to an amine.

This document details the proposed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a clear understanding of the synthetic process.

Synthetic Strategy Overview

The conversion of 4-nitroacetophenone to this compound is strategically divided into two key transformations:

-

Step 1: Trifluoroacetylation of 4-Nitroacetophenone. This step introduces the trifluoromethyl group by converting the methyl ketone of the starting material into a trifluoromethyl ketone. A proposed method is a Claisen-type condensation reaction using a strong base and a trifluoroacetylating agent.

-

Step 2: Chemoselective Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. The nitro group of the intermediate is selectively reduced to a primary amine, yielding the final product. Catalytic hydrogenation is a well-established and effective method for this transformation, offering high chemoselectivity.

Caption: Overall synthetic workflow from 4-nitroacetophenone to the final product.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthetic route. It is important to note that these values are based on analogous reactions and may require optimization for this specific substrate.

Table 1: Summary of Reagents and Stoichiometry

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 1. Trifluoroacetylation | 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 1.2 | |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.5 | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | |

| 2. Reduction | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C₈H₄F₃NO₃ | 219.12 | 1.0 |

| Palladium on Carbon (10% Pd) | Pd/C | - | 1-5 mol% | |

| Hydrogen Gas | H₂ | 2.02 | Excess (1-10 atm) | |

| Methanol or Ethanol | CH₃OH / C₂H₅OH | 32.04 / 46.07 | Solvent |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Parameter | Value |

| 1. Trifluoroacetylation | Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours | |

| Expected Yield | 60 - 80% | |

| 2. Reduction | Temperature | 25 - 50 °C |

| Hydrogen Pressure | 1 - 10 atm | |

| Reaction Time | 2 - 6 hours | |

| Expected Yield | 85 - 95% |

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (Trifluoroacetylation)

This procedure is based on the Claisen condensation of a ketone with an ester.

Materials:

-

4-Nitroacetophenone

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases and the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone as a solid.

Caption: Experimental workflow for the trifluoroacetylation of 4-nitroacetophenone.

Step 2: Synthesis of this compound (Reduction)

This procedure outlines the catalytic hydrogenation of the nitro-intermediate.

Materials:

-

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Hydrogenation vessel (e.g., Parr shaker or similar)

-

Celite

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C (1-5 mol%) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

-

Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature (or slightly elevated, 25-50 °C) for 2-6 hours.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the catalytic hydrogenation of the nitro-intermediate.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations at a molecular level.

Caption: Proposed reaction mechanisms for the two-step synthesis.

Conclusion

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride

Disclaimer: Initial searches for "4-(trifluoroacetyl)aniline" predominantly yielded results for its chlorinated analogue, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride . This compound is a critical intermediate in the synthesis of the antiretroviral medication Efavirenz.[1] This guide will therefore focus on the physical and chemical properties of this chlorinated derivative, which is of significant interest to researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is a pale yellow solid at room temperature.[2][3] Its chemical structure features a trifluoroacetyl group and a chlorine atom attached to an aniline backbone.[4] This unique combination of functional groups imparts specific reactivity that is crucial for its role in pharmaceutical synthesis.[1]

Physical Properties

The key physical properties of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical reactions.

| Property | Value | References |

| Appearance | Pale Yellow Solid | [2][3] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [2] |

| Molecular Weight | 278.056 g/mol | [2] |

| Melting Point | 156-158°C | [2][3] |

| Boiling Point | 282.3°C at 760 mmHg | [2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| Vapor Pressure | 0.00339 mmHg at 25°C | [2] |

Chemical Properties and Reactivity

The chemical reactivity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is largely dictated by the interplay of the amino, trifluoroacetyl, and chloro functional groups on the aromatic ring. The trifluoroacetyl group is a strong electron-withdrawing group, which influences the reactivity of the aniline moiety.

This compound is primarily utilized as a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] In this synthesis, it undergoes a critical cyclization reaction to form the core structure of the drug.[4]

Experimental Protocols

Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride

Several synthetic routes for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride have been reported, often starting from p-chloroaniline. A general multi-step synthesis is outlined below, based on common methodologies described in the literature.[5][6]

Step 1: Acylation of p-Chloroaniline

-

In a suitable reaction vessel, dissolve p-chloroaniline in a solvent such as toluene.

-

Add an acylating agent, for example, pivaloyl chloride.[6]

-

The reaction is typically carried out in the presence of a base to neutralize the acid formed.

-

The mixture is stirred at a controlled temperature to yield the N-acylated intermediate.

Step 2: Friedel-Crafts Acylation

-

The N-acylated intermediate is dissolved in an appropriate organic solvent.

-

This solution is then added dropwise to a mixture of a Lewis acid (e.g., aluminum chloride) and trifluoroacetyl chloride in a separate reaction flask.[5]

-

This Friedel-Crafts reaction introduces the trifluoroacetyl group onto the aromatic ring.

-

The reaction is carefully controlled at a low temperature.

Step 3: Hydrolysis and Salt Formation

-

The resulting acylated intermediate is subjected to acidic hydrolysis to remove the N-acyl protecting group. A mixture of acetic acid and hydrochloric acid is often used for this step.[7]

-

The reaction mixture is heated to facilitate the hydrolysis.

-

Upon cooling, the desired product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride, crystallizes out of the solution.

-

The solid product is then collected by filtration, washed, and dried.[7]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR of amines, the N-H proton signal can be broad and its chemical shift is dependent on concentration and solvent.[9] A D₂O shake can be performed to confirm the N-H peak, as the protons will exchange with deuterium, causing the peak to disappear.[9]

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule. The aromatic protons will exhibit characteristic splitting patterns, and the trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups present. Expect to observe a strong C=O stretching vibration for the ketone group, typically in the range of 1680-1720 cm⁻¹.[10] N-H stretching vibrations for the amine group will appear in the region of 3300-3500 cm⁻¹. The C-Cl and C-F bonds will also have characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a key indicator for compounds containing a single chlorine atom.[11][12] Fragmentation patterns can provide further structural information.

Visualizations

The primary utility of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is as a precursor in the synthesis of Efavirenz. The following diagram illustrates a simplified workflow of this synthesis, highlighting the central role of this intermediate.

Caption: Synthesis workflow for Efavirenz from p-chloroaniline.

The logical flow of the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride itself can also be visualized, detailing the key transformations.

Caption: Detailed synthesis of the target intermediate.

References

- 1. vapourtec.com [vapourtec.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. firescholars.seu.edu [firescholars.seu.edu]

- 4. researchgate.net [researchgate.net]

- 5. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 6. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 7. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological role of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. This compound, also known as 4-(trifluoroacetyl)aniline, is a valuable building block in medicinal chemistry and drug discovery, notably as a potential inhibitor of malonyl-CoA decarboxylase.

Physicochemical Properties

This compound is an aromatic ketone featuring a trifluoromethyl group, which imparts unique electronic properties and metabolic stability. A summary of its key molecular data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO | [1][2] |

| Molecular Weight | 189.13 g/mol | [1][2] |

| CAS Number | 23516-79-2 | [1][3] |

| Synonyms | 4-(Trifluoroacetyl)aniline | [3] |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and analysis of this compound, based on established chemical methodologies for structurally related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the amino group of a p-substituted aniline, followed by a Friedel-Crafts acylation with a trifluoroacetylating agent, and subsequent deprotection.

Step 1: Protection of p-Anisidine A common strategy involves the protection of the amino group to prevent side reactions during acylation. For instance, acetylation of p-anisidine can be achieved using acetic anhydride.

Step 2: Friedel-Crafts Acylation The protected aniline derivative can then undergo a Friedel-Crafts acylation. A similar reaction for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride involves dissolving the protected intermediate in an organic solvent, followed by reaction with trifluoroacetyl chloride in the presence of a Lewis acid like aluminum chloride or zinc chloride.[1] The reaction is typically performed at low temperatures.

Step 3: Deprotection The protecting group is then removed under acidic or basic conditions to yield the final product. For example, acid hydrolysis using hydrochloric acid can be employed to remove an acetyl protecting group.[1]

Illustrative Workflow for Synthesis

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 600 MHz spectrometer. The chemical shifts, coupling constants, and integration values would be compared with expected values for the target structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

-

Chromatography: Purity would be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of malonyl-CoA decarboxylase (MCD). MCD plays a crucial role in regulating fatty acid metabolism.

Mechanism of Action

Malonyl-CoA is a key molecule in the control of fatty acid oxidation. It acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting MCD, the levels of malonyl-CoA are expected to increase, leading to a decrease in fatty acid oxidation. This mechanism is of significant interest in various metabolic diseases, including heart disease.

Signaling Pathway

The regulation of malonyl-CoA levels is intricately linked to the energy status of the cell, primarily through the AMP-activated protein kinase (AMPK) signaling pathway. When cellular AMP levels rise (indicating low energy), AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. Concurrently, evidence suggests that AMPK may also phosphorylate and activate MCD, further reducing malonyl-CoA levels. By inhibiting MCD, this compound would counteract this effect, maintaining higher levels of malonyl-CoA and thereby inhibiting fatty acid oxidation.

References

- 1. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 2. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

Spectroscopic and Methodological Profile of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the compound 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, also known as 4-(trifluoroacetyl)aniline. This compound is of interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl ketone moiety and an aromatic amine, which impart unique electronic and reactive properties. This document compiles predicted spectroscopic data based on analogous compounds and established principles of analytical chemistry. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are also presented. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related fluorinated aromatic compounds.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one[1]

-

Synonyms: 4-(Trifluoroacetyl)aniline, 4-Aminophenyl Trifluoromethyl Ketone

-

CAS Number: 23516-79-2

-

Molecular Formula: C₈H₆F₃NO

-

Molecular Weight: 189.13 g/mol

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons and the amine protons. The electron-withdrawing trifluoroacetyl group will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the trifluoroacetyl group |

| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons ortho to the amino group |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | Amino group protons (-NH₂) |

Predicted in CDCl₃ solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbonyl carbon is expected at a significantly downfield position. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) (ppm) | Description |

| ~ 180 - 185 | Carbonyl carbon (C=O) |

| ~ 150 - 155 | Aromatic carbon attached to the amino group |

| ~ 130 - 135 | Aromatic carbons ortho to the trifluoroacetyl group |

| ~ 120 - 125 | Trifluoromethyl carbon (-CF₃) (quartet) |

| ~ 115 - 120 | Aromatic carbons ortho to the amino group |

| ~ 110 - 115 | Aromatic carbon attached to the trifluoroacetyl group |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine N-H stretching, the carbonyl C=O stretching, and the C-F stretching vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching of the primary amine |

| 1680 - 1700 | Strong | C=O stretching of the ketone |

| 1600 - 1620 | Medium | N-H bending of the primary amine |

| 1500 - 1600 | Medium | C=C stretching of the aromatic ring |

| 1100 - 1300 | Strong | C-F stretching of the trifluoromethyl group |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 189 | Molecular ion [M]⁺ |

| 120 | [M - CF₃]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation of Aniline (Protected)

A plausible synthetic route involves the Friedel-Crafts acylation of a protected aniline, followed by deprotection.

Workflow for Synthesis and Analysis

Caption: Synthetic and analytical workflow for this compound.

Materials:

-

Acetanilide

-

Trifluoroacetic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Protection of Aniline: Aniline is first protected as acetanilide to prevent side reactions at the amino group.

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add trifluoroacetic anhydride dropwise.

-

Add a solution of acetanilide in dry dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-acetyl-4-(trifluoroacetyl)aniline.

-

-

Deprotection:

-

Reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

-

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical experiment involves 16-32 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or ATR crystal before running the sample.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to a final concentration of approximately 1 µg/mL.

Data Acquisition:

-

Use an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques to elucidate the structure of the target compound.

Spectroscopic Data Interpretation Workflow

Caption: Logical flow for structure elucidation using spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for this compound. The presented predicted data and detailed experimental protocols offer a valuable starting point for researchers working with this compound. The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the unambiguous identification and characterization of this and other complex organic molecules. It is anticipated that this guide will facilitate further research and development in areas where this class of compounds shows promise.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone for Researchers and Drug Development Professionals

An essential building block for novel therapeutics, 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and relevant experimental protocols.

Introduction

This compound, with the CAS number 23516-79-2, is a trifluoroacetophenone derivative that has garnered interest in the pharmaceutical industry. Its unique chemical structure, featuring a trifluoromethyl group, imparts desirable properties to parent molecules, such as enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a valuable precursor for the synthesis of a range of bioactive compounds, most notably as an intermediate in the development of malonyl-CoA decarboxylase (MCD) inhibitors, which are being investigated for the treatment of metabolic diseases.

Commercial Availability

A critical aspect for researchers is the accessibility of starting materials. This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, highlighting available quantities, purity levels, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Aladdin | A123456 | ≥97% | 100mg, 250mg, 1g, 5g | $45.90 (100mg) - $1,175.90 (5g)[1] |

| ChemUniverse | P56540 | 97% | Custom | Request a quote[2] |

| Guidechem | 23516-79-2 | N/A | Various | Varies by supplier[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.14 g/mol |

| CAS Number | 23516-79-2 |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C)[3] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a corresponding para-substituted fluorinated precursor.

Representative Synthesis Protocol

A likely synthetic pathway starts from the commercially available 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. The fluoro group is displaced by an amino group, often using ammonia or a protected amine source, followed by deprotection if necessary.

Reaction:

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary drug design and development. Its unique physicochemical properties profoundly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, often transforming a promising lead compound into a viable clinical candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and developmental workflows.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom, yet its influence extends far beyond simple substitution.[1] The powerful electron-withdrawing nature of the three fluorine atoms, coupled with the high stability of the carbon-fluorine bond, imparts a range of desirable attributes to a drug molecule.[2][3]

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic oxidation.[5][6] By strategically placing a CF3 group at a metabolically labile position, chemists can effectively block this degradation pathway, leading to a longer drug half-life, reduced dosing frequency, and improved bioavailability.[2][4]

Modulation of Lipophilicity and Bioavailability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2][5] This increased permeability can lead to improved oral bioavailability and better distribution to target tissues.[7][8] However, it's important to note that while polyfluoroalkylation typically increases lipophilicity, strategic placement and molecular context can lead to nuanced effects.[9][10]

Impact on Binding Affinity and Selectivity

The strong electron-withdrawing properties of the trifluoromethyl group can significantly alter the electronic distribution within a molecule.[2] This can influence a molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions within the binding pocket of a biological target. The steric bulk of the CF3 group, while relatively small, can also play a crucial role in achieving optimal binding complementarity and enhancing selectivity for the target receptor or enzyme over off-targets.[2]

Quantitative Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can lead to measurable improvements in key drug-like properties. The following tables summarize the quantitative effects observed in various studies.

| Parameter | Change upon CF3 Introduction | Rationale | References |

| Metabolic Half-life (t½) | Generally Increased | Blocks CYP-mediated oxidation at the site of substitution. | [4] |

| In Vitro Intrinsic Clearance (CLint) | Generally Decreased | Reduced rate of metabolism by liver microsomes. | [4] |

| Lipophilicity (logP) | Generally Increased | The lipophilic nature of the fluorine atoms. | [2][5] |

| Binding Affinity (Ki or IC50) | Often Improved | Enhanced electrostatic and hydrophobic interactions with the target. | [5][7] |

| Oral Bioavailability (%F) | Often Increased | Improved membrane permeability and metabolic stability. | [7][11] |

Table 1: General Physicochemical and Pharmacokinetic Effects of Trifluoromethyl Substitution

| Drug | Analogue without CF3 | Improvement with CF3 | Reference |

| Fluoxetine | Non-fluorinated analogue | 6-fold increase in potency for inhibiting serotonin reuptake. | [12] |

| Isoxazole-based anticancer agent (2g) | Non-trifluoromethylated analogue (14) | ~8 times more active against MCF-7 breast cancer cell line. | [13] |

Table 2: Examples of Enhanced Biological Activity with Trifluoromethylation

Key Experimental Protocols

The evaluation of trifluoromethylated compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[6][14]

Objective: To determine the in vitro intrinsic clearance (CLint) and metabolic half-life (t½) of a test compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. Thaw the liver microsomes on ice.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound to the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693/t½) / (mg/mL microsomal protein).[15]

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms.[2][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

Materials:

-

Test compound stock solution

-

Human liver microsomes

-

CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Positive control inhibitors

Procedure:

-

Incubation Setup: Prepare a series of incubation mixtures containing human liver microsomes, the CYP-specific probe substrate, and varying concentrations of the test compound or a positive control inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Incubation: Incubate for a specific period during which the formation of the metabolite is linear.

-

Termination: Stop the reaction with a suitable solvent (e.g., acetonitrile or methanol).

-

Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.

-

Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic solvent.[11][17]

Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

Glass vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Partitioning: In a glass vial, combine known volumes of the n-octanol and aqueous phases. Add a small aliquot of the test compound stock solution.

-

Equilibration: Seal the vial and shake it for a sufficient time to allow for the compound to reach equilibrium between the two phases (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[18]

Assessment of Oral Bioavailability

This in vivo experiment determines the fraction of an orally administered drug that reaches the systemic circulation.[1][19]

Objective: To determine the absolute or relative oral bioavailability of a trifluoromethylated drug candidate.

Materials:

-

Test compound formulation for oral administration

-

Test compound solution for intravenous (IV) administration (for absolute bioavailability)

-

Reference drug formulation (for relative bioavailability)

-

Animal model (e.g., rats, dogs)

-

Blood collection supplies

-

Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer the test compound orally to one group of animals and intravenously to another group (for absolute bioavailability). For relative bioavailability, administer the test and reference formulations to different groups.

-

Blood Sampling: Collect blood samples from the animals at predetermined time points after dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Drug Quantification: Analyze the concentration of the drug in the plasma samples using a validated bioanalytical method.

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time for each route of administration. Calculate the Area Under the Curve (AUC) for both the oral and IV doses.

-

Bioavailability Calculation:

-

Absolute Bioavailability (%F): %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Relative Bioavailability (%Frel): %Frel = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100[20]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of drugs with biological systems and the process of their development is crucial for a comprehensive understanding.

Signaling Pathways of Trifluoromethylated Drugs

The following diagrams, rendered in DOT language, illustrate the signaling pathways affected by prominent trifluoromethylated drugs.

Caption: Sorafenib inhibits multiple kinases in the RAF/MEK/ERK pathway.[21][22]

Caption: Fluoxetine selectively inhibits the reuptake of serotonin.[23][24]

Caption: Celecoxib selectively inhibits the COX-2 enzyme.[25][26][27]

Experimental Workflow for Small Molecule Drug Development

The development of a trifluoromethylated drug follows a rigorous, multi-stage process from initial discovery to market approval.

Caption: A generalized workflow for small molecule drug development.[28][29][30]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the successful development of numerous life-saving drugs. A thorough understanding of its properties and the application of rigorous experimental evaluation are critical for harnessing the full potential of this "super-methyl" group in the design of next-generation therapeutics. The continued development of novel trifluoromethylation methodologies will undoubtedly further expand its impact on drug discovery.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. criver.com [criver.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 20. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 21. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Fluoxetine - Wikipedia [en.wikipedia.org]

- 25. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 26. ClinPGx [clinpgx.org]

- 27. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 28. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a versatile bifunctional molecule, has emerged as a critical building block for introducing the trifluoroacetylphenyl moiety. This guide provides an in-depth overview of its synthesis, properties, and extensive applications in organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound, also known as 4-(trifluoroacetyl)aniline or 4-aminophenyl trifluoromethyl ketone, is a solid at room temperature.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23516-79-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃NO | [2][3][4] |

| Molecular Weight | 189.13 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [5] (by analogy to hydrochloride salt) |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C) | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available in literature, characteristic aromatic and amine proton signals. | [2] |

| ¹³C NMR | Data available, shows characteristic carbonyl, trifluoromethyl, and aromatic carbon signals. | [2] |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. | - |

| IR Spectrum | Characteristic peaks for N-H (amine), C=O (ketone), C-F, and aromatic C-H bonds. | [6] (by analogy) |

| Mass Spectrometry | Monoisotopic Mass: 189.040153 g/mol | [2] |

Synthesis of this compound

The synthesis of this building block can be achieved through various methods. A common approach involves the reaction of a protected aniline derivative with a trifluoroacetylating agent, followed by deprotection. Another route involves the nucleophilic aromatic substitution of an activated aryl fluoride.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of the Nitro Precursor

This protocol is a representative example based on standard organic chemistry transformations.

-

Step 1: Trifluoroacetylation of Nitrobenzene. To a solution of nitrobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath. Add trifluoroacetic anhydride dropwise while maintaining the temperature. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction by carefully pouring it into ice water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-(4-nitrophenyl)-2,2,2-trifluoroethanone by column chromatography or recrystallization.

-

Step 2: Reduction of the Nitro Group. Dissolve the purified 1-(4-nitrophenyl)-2,2,2-trifluoroethanone in a solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Organic Synthesis

The true value of this compound lies in its dual reactivity. The nucleophilic amino group and the electrophilic ketone carbonyl group allow for a wide array of subsequent chemical transformations, making it a valuable scaffold for building molecular complexity.

3.1 Reactions Involving the Amino Group

The primary amine is a versatile functional handle for acylation, alkylation, and condensation reactions, leading to a diverse range of derivatives.

Caption: Key reactions targeting the amino group of the building block.

Table 3: Representative Reactions at the Amino Group

| Reaction Type | Reagents & Conditions | Product Type | Application Note | Reference |

| Amide Formation | Acid Chloride, Pyridine, CH₂Cl₂, 0°C to RT | N-Acyl anilines | Precursors for various pharmaceuticals and functional materials. | [7] |

| Sulfonamide Formation | Sulfonyl Chloride, Et₃N, CH₂Cl₂, RT | N-Sulfonyl anilines | Important pharmacophore in many drug classes (e.g., diuretics, antibiotics). | [7] |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, AcOH, DCE, RT | N-Alkyl anilines | Synthesis of substituted anilines, key intermediates in drug synthesis. | [7] |

| Heterocycle Synthesis | β-Dicarbonyl compounds, acid or base catalyst, heat | Quinolines, Pyrimidines | Core structures in numerous biologically active compounds. | [7] |

Experimental Protocol: N-Acylation (General Procedure)

-

Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane or THF.

-

Add a base, such as triethylamine or pyridine (1.2 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add the desired acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

3.2 Reactions Involving the Ketone Group

The trifluoromethyl ketone is a powerful electrophile and a precursor to other functional groups. It can undergo reduction, form imines, and participate in reactions to form new C-C bonds.

Caption: Key reactions targeting the ketone group of the building block.

Experimental Protocol: Reduction to Trifluoromethyl Alcohol (General Procedure)

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until TLC indicates completion.

-

Carefully quench the reaction by adding dilute aqueous HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting alcohol product by silica gel chromatography.

Role in Drug Discovery and Development

The trifluoroacetylphenyl motif is present in a number of biologically active molecules. The unique electronic properties of the trifluoromethyl ketone can lead to potent enzyme inhibition, often through the formation of a stable, covalent hemiacetal or hemiketal with an active site residue (e.g., serine or cysteine).

Case Study: Malonyl-CoA Decarboxylase Inhibitors

Novel trifluoroacetophenone derivatives have been investigated as inhibitors of malonyl-CoA decarboxylase (MCD).[2] MCD is an enzyme involved in fatty acid metabolism, and its inhibition is a potential therapeutic strategy for conditions such as metabolic syndrome and certain types of cancer. The trifluoromethyl ketone group in these inhibitors is crucial for their mechanism of action.

Caption: Inhibition of the Malonyl-CoA Decarboxylase (MCD) pathway.

The synthesis of these inhibitors often begins with this compound. The amino group serves as an attachment point for various side chains designed to optimize binding to the enzyme's active site, while the trifluoromethyl ketone acts as the key inhibitory "warhead." This highlights the building block's direct applicability in structure-based drug design.

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its two distinct reactive centers—the nucleophilic amine and the electrophilic trifluoromethyl ketone—provide chemists with a powerful platform for constructing complex molecules. Its utility is particularly pronounced in medicinal chemistry, where it enables the synthesis of potent enzyme inhibitors and other biologically active compounds. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutics and functional materials.

References

- 1. This compound CAS#: 23516-79-2 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride [cymitquimica.com]

- 6. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

reactivity of the amino group in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

An In-depth Technical Guide on the Reactivity of the Amino Group in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Introduction

This compound, also known as 4-(trifluoroacetyl)aniline, is a key synthetic intermediate in the development of pharmaceuticals and advanced materials.[1] Its structure is characterized by an aniline core substituted with a powerful electron-withdrawing trifluoroacetyl group at the para-position. This substitution pattern profoundly influences the chemical reactivity of the amino group, distinguishing it significantly from aniline and other substituted anilines. The trifluoroacetyl group deactivates the aromatic ring and reduces the nucleophilicity of the amino nitrogen, making it less reactive towards electrophiles. This guide provides a detailed exploration of the reactivity of this amino group, focusing on common synthetic transformations. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block.

Electronic Effects of the Trifluoroacetyl Group

The core of understanding the reactivity of this compound lies in the electronic properties of the trifluoroacetyl substituent. This group exerts a strong, deactivating influence on the amino group through two primary mechanisms:

-

Negative Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, which in turn withdraws electron density from the aromatic ring and the amino group.

-

Negative Mesomeric Effect (-M) / Resonance: The carbonyl group can participate in resonance, delocalizing the lone pair of electrons from the amino nitrogen across the aromatic ring and onto the carbonyl oxygen. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

Consequently, the amino group in this molecule is significantly less reactive than that of aniline, requiring more forcing conditions or specialized reagents to undergo typical amine reactions.

Caption: Logical relationship of electronic effects on the amino group.

Key Reactions of the Amino Group

The derivatization of the amino group is central to the synthetic utility of this compound. The following sections detail the primary reaction types.

Schiff Base Formation (Imination)

The condensation of the amino group with aldehydes or ketones to form an imine (Schiff base) is a fundamental reaction. Due to the reduced nucleophilicity of the amine, this reaction often requires acid catalysis and removal of water to drive the equilibrium toward the product.[2] The optimal pH for this reaction is typically mildly acidic (around 4.5), which is a compromise between protonating the carbonyl group to increase its electrophilicity and ensuring a sufficient concentration of the free, nucleophilic amine.[3]

Experimental Protocol: Synthesis of a Schiff Base

A general procedure for the formation of a Schiff base from this compound and an aromatic aldehyde is as follows:

-

Dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.1 eq.) in a suitable solvent such as absolute methanol or ethanol in a round-bottomed flask.[3]

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3]

-

Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture. The Schiff base product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for Schiff base synthesis.

Acylation and Amidation

Acylation of the amino group to form an amide is a common transformation used for protection or to introduce new functional moieties. Due to the deactivated nature of the amine, this reaction typically requires reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

| Reagent Class | Example Reagent | Conditions | Product | Ref. |

| Acyl Halide | Acetyl Chloride | Pyridine, 0°C to rt | N-(4-(trifluoroacetyl)phenyl)acetamide | [4] |

| Acid Anhydride | Trifluoroacetic Anhydride (TFAA) | Triflic Acid, rt, 1h | N-Trifluoroacetyl-protected amidoketone | [5] |

| Isothiocyanate | 4-tert-butylbenzylisothiocyanate | N/A | Thiourea analogue | [6] |

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Dissolve this compound (1.0 eq.) in anhydrous pyridine or another suitable solvent like dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography or recrystallization.

Diazotization

Primary aromatic amines can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[7] These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer, Schiemann, and related reactions.[7][8] The diazotization of this compound proceeds under standard conditions, typically at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt.

| Reagent 1 | Reagent 2 | Temperature | Product | Application Example | Ref. |

| NaNO₂ / HCl | H₂O | 0-5°C, then heat | Diazonium Salt | Formation of Azo Dyes | [9] |

| NaNO₂ / HBF₄ | Heat | 0-5°C, then heat | Diazonium Tetrafluoroborate | Synthesis of Fluoroarenes (Schiemann) | [7] |

| NaNO₂ / HCl | CuCl | 0-5°C, then heat | 1-Chloro-4-(trifluoroacetyl)benzene | Sandmeyer Reaction | [8] |

Experimental Protocol: Diazotization and Coupling to form an Azo Dye

This protocol is based on the general method for diazotization followed by an azo coupling reaction.[9]

-

Diazotization:

-

Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a coupling agent (e.g., a phenol or an aniline derivative) in an aqueous alkaline solution (for phenols) or acidic solution (for anilines).

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with continuous stirring.

-

An intensely colored azo dye should precipitate immediately or upon adjusting the pH.

-

Stir the reaction for 30-60 minutes to ensure complete coupling.

-

Collect the dye by filtration, wash thoroughly with water, and dry.

-

Caption: Synthetic utility of the diazonium salt intermediate.

Conclusion

The amino group of this compound displays a reactivity profile dominated by the strong electron-withdrawing nature of the para-trifluoroacetyl substituent. While it undergoes the canonical reactions of an aromatic amine—including Schiff base formation, acylation, and diazotization—its reduced nucleophilicity necessitates careful selection of reagents and optimization of reaction conditions. Understanding these electronic effects is crucial for effectively utilizing this compound as a building block in the synthesis of complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this important intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. scispace.com [scispace.com]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

The Enhanced Electrophilicity of the Trifluoromethyl Ketone in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilicity of the trifluoromethyl ketone moiety in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilic character of the carbonyl carbon, making it a key feature for its reactivity and biological activity. This document summarizes the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its propensity for hydrate and hemiketal formation and its potential as a covalent enzyme inhibitor. Detailed experimental protocols and computational data are provided to facilitate further research and application in drug development.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts unique electronic properties to adjacent functional groups. In the case of ketones, the CF₃ group dramatically increases the electrophilicity of the carbonyl carbon. This compound, also known as 4-amino-α,α,α-trifluoroacetophenone, is a prime example of such a molecule. The heightened electrophilicity of its ketone functional group makes it susceptible to nucleophilic attack, a characteristic that is central to its chemical reactivity and its mechanism of action in biological systems. This guide explores the fundamental principles governing this enhanced electrophilicity and its implications for researchers in the field of drug discovery and development.[1]

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23516-79-2 | [1] |

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.14 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 96-100 °C | [2] |

| Solubility | Limited in water, soluble in organic solvents like ethanol and acetone. | [2] |

Synthesis of this compound

General Synthetic Approach

A plausible synthetic route involves a Friedel-Crafts acylation of a protected p-chloroaniline with trifluoroacetyl chloride, followed by hydrolysis to yield the final product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

-

p-Chloroaniline

-

Pivaloyl chloride

-

n-Butyllithium (n-BuLi)

-

Ethyl trifluoroacetate

-

Hydrochloric acid (concentrated)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Acetic acid

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

Step 1: Protection of the Amine

-

To a solution of p-chloroaniline in a suitable aprotic solvent, add pivaloyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture by washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorophenyl)pivalamide.

Step 2: Friedel-Crafts Acylation

-

Dissolve the N-(4-chlorophenyl)pivalamide in anhydrous THF and cool the solution to -78 °C.

-

Add n-butyllithium dropwise and stir for 1 hour at -78 °C.

-

Add ethyl trifluoroacetate dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with MTBE, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Hydrolysis

-

To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 75-80 °C) for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to 0-5 °C to induce crystallization.

-

Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride.

-

The free base can be obtained by neutralization with a suitable base.

Enhanced Electrophilicity and Reactivity

The potent electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group significantly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic. This increased electrophilicity has profound consequences for the reactivity of the molecule.

Hydrate and Hemiketal Formation

A hallmark of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) and hemiketals in the presence of water and alcohols, respectively. This is a direct consequence of the destabilization of the carbonyl group by the CF₃ group, which shifts the equilibrium towards the tetrahedral addition product.[3][4]

The equilibrium for hydrate formation can be quantified by the hydration equilibrium constant (Khyd). While the specific Khyd for this compound is not reported, studies on analogous trifluoroacetophenones have shown that Khyd values are significantly higher than for their non-fluorinated counterparts.[5]

Experimental Protocol for Determining Hydrate Equilibrium Constant (Khyd) via ¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR spectroscopy can be used to quantify the relative concentrations of the ketone and its hydrate in solution, as the fluorine atoms in the CF₃ group will have distinct chemical shifts in the two species.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

-